molecular formula C15H22O4 B15145279 (3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one

(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one

Cat. No.: B15145279
M. Wt: 266.33 g/mol
InChI Key: BKVXPJGDTWUKIM-CPTXAVDFSA-N
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Description

The compound (3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one (CAS: 1187925-31-0) is a highly functionalized azuleno-furanone derivative. Its structure features a decahydroazulene core fused to a furan-2-one ring, with stereospecific hydroxyl groups at positions 4 and 5, methyl groups at 4a and 8, and a methylene substituent at position 2. The stereochemistry (3aS,4S,4aS,5S,7aS,8R,9aS) is critical for its three-dimensional conformation and biological interactions .

Key characteristics:

  • Molecular formula: C₁₅H₂₂O₄ (calculated molecular weight: 278.33 g/mol).
  • Functional groups: Two hydroxyls, two methyls, and a methylene group.
  • Stereocenters: Seven defined stereocenters, influencing reactivity and physical properties.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(8aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7?,9?,10?,11?,12?,13?,15-/m0/s1

InChI Key

BKVXPJGDTWUKIM-CPTXAVDFSA-N

Isomeric SMILES

CC1CC2C(C([C@]3(C1CCC3O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carabrolactone B is typically isolated from the ethanol extract of the aerial parts of Carpesium abrotanoides . The isolation process involves extensive spectroscopic analysis to elucidate its structure . While specific synthetic routes for Carabrolactone B are not widely documented, the isolation from natural sources remains the primary method of obtaining this compound.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for Carabrolactone B.

Chemical Reactions Analysis

Types of Reactions

Carabrolactone B, like other sesquiterpene lactones, can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

Carabrolactone B has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Carabrolactone B involves its interaction with molecular targets and pathways that regulate cell proliferation and protein synthesis . By inhibiting these pathways, Carabrolactone B can exert anti-proliferative and chemo-protective effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes structural analogs and their key differences:

Compound Name (CAS) Molecular Formula Key Substituents Stereochemistry References
Target Compound (1187925-31-0) C₁₅H₂₂O₄ 4,5-dihydroxy; 4a,8-dimethyl; 3-methylene 3aS,4S,4aS,5S,7aS,8R,9aS
(4aS,5S,7aS,8S,9aS)-5,8-Dihydroxy-3,5,8-trimethyl... C₁₅H₂₂O₄ 5,8-dihydroxy; 3,5,8-trimethyl 4aS,5S,7aS,8S,9aS
CAS 103994-22-5 C₁₅H₁₈O₃ 4a-hydroxy; 3,5-dimethyl; 8-methylene 4aS,5S,7aS
CAS 73020-91-4 C₁₅H₁₈O₂ 5-methyl; 3,8-dimethylidene 3aR,4aR,7aR,9aS
CAS 5508-58-7 (Safety Data) C₂₀H₃₀O₅ Extended naphthalenyl-ethylidene side chain Multiple stereocenters
Key Observations:

Hydroxyls enhance polarity and hydrogen-bonding capacity, impacting solubility and metabolic pathways .

Methyl/Methylene Groups : The 4a,8-dimethyl substitution in the target contrasts with trimethyl (e.g., 3,5,8-trimethyl in ) or dimethylidene (CAS 73020-91-4) groups. Methyl groups increase hydrophobicity, while methylidene may influence ring strain and reactivity .

Stereochemistry : Variations in stereocenters (e.g., 4aS vs. 3aS) alter molecular conformation, affecting binding to biological targets or crystal packing .

Physicochemical Properties

Property Target Compound CAS 103994-22-5 CAS 73020-91-4
Molecular Weight 278.33 g/mol 246.30 g/mol 230.30 g/mol
Melting Point Not reported Not reported 229–232°C (analog)
Boiling Point Not reported Not reported 557.3°C (analog)
LogP (Predicted) ~1.5 (moderate polarity) ~2.0 (less polar) ~3.0 (hydrophobic)
Hydrogen Bond Donors 2 (OH groups) 1 (OH) 0
  • Solubility: The target’s hydroxyl groups likely improve aqueous solubility compared to non-hydroxylated analogs like CAS 73020-91-4. However, methyl groups may reduce solubility in polar solvents .
  • Stability : The methylene group at position 3 in the target compound may increase susceptibility to oxidation or Michael addition reactions compared to saturated analogs .

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